molecular formula C11H14F3NO4 B2950706 3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2567496-53-9

3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2950706
CAS No.: 2567496-53-9
M. Wt: 281.231
InChI Key: XOLXKHKQBTUGFT-UHFFFAOYSA-N
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Description

The compound “3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is a derivative of bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively studied for their potential applications in drug discovery and materials science . The unique properties of the BCP core present considerable synthetic challenges, but also provide novel vectors for drug discovery and applications in materials science .


Molecular Structure Analysis

The molecular structure of BCP derivatives is characterized by a three-dimensional carbon framework. This structure is considered a valuable bioisostere for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes . The unique structure of BCP derivatives allows them to improve the physicochemical properties of prospective drug candidates .


Chemical Reactions Analysis

Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalization of the three concyclic secondary bridge positions remains an emerging field . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates .

Future Directions

The field of BCP derivatives is expected to see further advances in the coming years . The development of new synthetic strategies and the exploration of novel applications in drug discovery and materials science are among the future directions for this field .

Properties

IUPAC Name

3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C2HF3O2/c11-7(12)9-3-8(4-9,5-9)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2,(H,11,12);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXKHKQBTUGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C23CC(C2)(C3)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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